1-Cyano-2-methylcyclopropane-1-carboxylic acid

Description

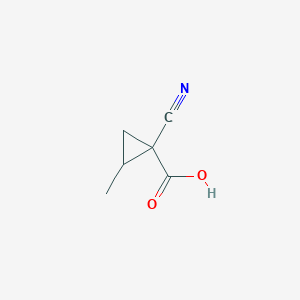

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXVFPBFTSFMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564949-98-9 | |

| Record name | 1-cyano-2-methylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyano-2-methylcyclopropane-1-carboxylic acid typically involves the reaction of suitable precursors under specific conditions. One common method includes the reaction of 2-methylcyclopropanecarboxylic acid with cyanogen bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures around 80°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Cyano-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-methylcyclopropane-1-carboxamide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHNO

SMILES : CC1CC1(C#N)C(=O)O

InChI : InChI=1S/C6H7NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2H2,1H3,(H,8,9)

The compound features a cyano group and a carboxylic acid functional group, which contribute to its reactivity and utility in various chemical reactions.

Chemistry

1-Cyano-2-methylcyclopropane-1-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly those requiring specific stereochemistry due to the strain in the cyclopropane ring. The compound can act as a chiral auxiliary in asymmetric synthesis, enhancing the selectivity of reactions.

Biology

The compound has been investigated for its biological activities:

- Metabolic Pathway Studies : It serves as a substrate for enzyme-catalyzed reactions, allowing researchers to explore metabolic pathways and enzyme mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that cyclopropane derivatives may exhibit antimicrobial activity against various pathogens, although specific data on this compound remains limited.

Agriculture

The application of this compound extends to agrochemicals:

- Inhibitor of Ethylene Production : The compound has been identified as an inhibitor of ethylene biosynthesis in plants, which can delay ripening processes. This property is particularly beneficial in post-harvest treatments to extend the shelf life of fruits and vegetables .

Case Study 1: Ethylene Inhibition in Fruits

Research has demonstrated that cyclopropane carboxylic acids can effectively inhibit ethylene production. For instance, treatment with this compound has shown potential in delaying ripening and softening in peaches, thereby maintaining fruit quality during storage .

Case Study 2: Synthesis of Agrochemicals

A study focused on synthesizing derivatives of cyclopropane carboxylic acids for use as pesticides highlighted the effectiveness of these compounds against various pests. The unique structure of this compound allows it to be incorporated into formulations targeting specific agricultural pests without harming beneficial insects .

Mechanism of Action

The mechanism by which 1-Cyano-2-methylcyclopropane-1-carboxylic acid exerts its effects is primarily through its functional groups. The cyano group can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituents on the cyclopropane ring, leading to variations in electronic effects, steric hindrance, and applications. Below is a comparative analysis:

Key Findings

Acidity Trends: The -CN group in 1-cyano derivatives lowers the pKa of the carboxylic acid (estimated pKa ~2–3) compared to non-electron-withdrawing substituents. The addition of a methyl group (electron-donating) in the target compound may slightly raise the pKa (e.g., ~3–4) relative to 1-cyano-1-cyclopropanecarboxylic acid . Fluorinated analogs (e.g., 1-Fluorocyclopropane-1-carboxylic acid) exhibit even higher acidity (pKa ~1–2) due to fluorine’s electronegativity .

Steric and Reactivity Effects: The methyl group in this compound introduces moderate steric hindrance, which may reduce reaction rates in coupling reactions (e.g., HATU-mediated amidation) compared to less hindered analogs like 1-phenylcyclopropane-1-carboxylic acid . Dimethyl-substituted compounds (e.g., 1-amino-2,2-dimethylcyclopropanecarboxylic acid) show significantly reduced reactivity in enzymatic systems due to steric bulk .

Biological Activity: Cyano-substituted cyclopropanes are favored in inhibitor design (e.g., sphingosine kinase 1 inhibitors) due to their ability to mimic transition states. The methyl group in the target compound could enhance binding specificity in hydrophobic enzyme pockets . Amino-substituted derivatives (e.g., ) are utilized in plant ethylene biosynthesis studies, highlighting functional group-dependent biological roles .

Data Table: Comparative Properties of Cyclopropane Derivatives

| Property | This compound | 1-Cyano-1-cyclopropanecarboxylic Acid | 1-Phenylcyclopropane-1-carboxylic Acid | 1-Fluorocyclopropane-1-carboxylic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~141.1 | ~127.1 | ~162.1 | ~120.1 |

| Estimated pKa (COOH) | ~3–4 | ~2–3 | ~4–5 (phenyl electron-withdrawing) | ~1–2 |

| Steric Hindrance | Moderate (methyl) | Low | High (phenyl) | Low |

| Key Application | Enzyme inhibitors | Enzyme inhibitors | Carboxamide synthesis | Fluorinated drug intermediates |

Research Findings and Challenges

Synthetic Challenges: The methyl group in this compound complicates ring-closing reactions due to increased strain and steric effects, requiring optimized conditions (e.g., high-pressure or catalyst-mediated methods) . Fluorinated analogs are synthesized via electrophilic fluorination, whereas cyano derivatives often employ nucleophilic cyanation .

Biological Relevance: Unlike 1-aminocyclopropane-1-carboxylic acid (ACC, a plant ethylene precursor), cyano derivatives lack direct roles in plant physiology but are valuable in synthetic biology for metabolic engineering .

Biological Activity

1-Cyano-2-methylcyclopropane-1-carboxylic acid (C₆H₇NO₂) is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a cyano group (-C≡N), and a carboxylic acid functional group (-COOH). This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of organic synthesis, enzyme inhibition, and receptor binding.

- Molecular Formula : C₆H₇NO₂

- Molecular Weight : 125.13 g/mol

The compound can be synthesized through various methods, including the reaction of 2-methylcyclopropanecarboxylic acid with cyanogen bromide in the presence of a base such as potassium carbonate. Its reactivity is influenced by the functional groups present, allowing it to undergo oxidation, reduction, and substitution reactions .

The biological activity of this compound is primarily attributed to its functional groups. The cyano group is known to interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can engage in hydrogen bonding and other interactions that influence binding affinity and specificity .

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme crucial for ethylene biosynthesis in plants .

- Receptor Binding : Preliminary studies suggest that compounds similar to this compound may interact with receptors involved in various biological processes, although specific data on this compound remains limited .

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropane carboxylic acids:

-

Inhibition of Ethylene Biosynthesis : Cyclopropane derivatives have been shown to inhibit ethylene production in plants. For instance, cyclopropane-1,1-dicarboxylic acid (CDA) demonstrated significant inhibitory effects on ACO activity in Arabidopsis thaliana .

Compound Inhibition Effect Binding Affinity (ΔG) CDA High -6.5 kcal/mol PCCA Moderate -6.4 kcal/mol 1-CMCA Variable TBD - Molecular Docking Studies : Molecular docking analyses have revealed potential binding sites and affinities for various derivatives against ACO enzymes. For instance, the docking results indicated promising interactions for both (1S,2R) and (1R,2S) isoforms of certain derivatives .

- Pharmaceutical Applications : Research is ongoing to explore the use of this compound as a precursor for pharmaceutical compounds with therapeutic properties. Its ability to modulate enzyme activity positions it as a candidate for drug development .

Q & A

Q. What are the key synthetic routes for preparing 1-cyano-2-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds as precursors. Homoconjugate addition to cyclopropane-1,1-dicarboxylate derivatives is a critical step for introducing the cyano group . Asymmetric synthesis techniques (e.g., chiral catalysts or auxiliaries) may optimize stereochemical outcomes . Yield depends on solvent choice (e.g., polar aprotic solvents), temperature control (often <0°C to minimize side reactions), and stoichiometric ratios of diazo reagents.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the cyclopropane ring and substituents. Mass spectrometry (MS) confirms molecular weight (e.g., 111.10 g/mol via ESI-MS) . X-ray crystallography resolves absolute stereochemistry if single crystals are obtainable . Purity is assessed via HPLC with UV detection (λ ~210 nm for carboxylic acids) .

Q. How does the cyclopropane ring’s strain affect the compound’s reactivity in nucleophilic or electrophilic reactions?

The strained cyclopropane ring enhances reactivity, particularly in ring-opening reactions. For example, the cyano group may undergo nucleophilic attack under basic conditions, while the carboxylic acid can participate in electrophilic substitutions. Steric effects from the methyl group influence regioselectivity .

Advanced Research Questions

Q. What strategies are effective for achieving stereochemical control during synthesis, especially for chiral derivatives?

Asymmetric cyclopropanation using transition-metal catalysts (e.g., Rh(II) or Cu(I)) with chiral ligands ensures enantioselectivity . Kinetic resolution or enzymatic methods (e.g., lipases) can separate racemic mixtures post-synthesis . Computational modeling (DFT calculations) predicts transition states to guide catalyst design .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Cross-reference with structural analogs (e.g., 2'-cyano-biphenyl derivatives) to identify structure-activity relationships . Reproducibility requires strict adherence to published protocols (e.g., sphingosine kinase inhibitor assays ).

Q. What computational tools are recommended for studying interactions between this compound and biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulations utilize the compound’s SMILES string (OC(=O)C1(CC1)C#N) or InChIKey (KSJJMSKNZVXAND-UHFFFAOYSA-N) to model binding modes . QSAR models predict pharmacokinetic properties (e.g., logP, bioavailability) using PubChem descriptors .

Q. How should stability studies be designed to assess degradation pathways under storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Protect the compound from light and moisture (store at -20°C in amber vials with desiccants). Monitor carboxylic acid protonation states using pH-dependent NMR .

Q. What methodologies are suitable for evaluating the compound’s toxicity in preclinical models?

In vitro assays (MTT for cytotoxicity, Ames test for mutagenicity) screen acute effects. In vivo studies (rodent models) assess organ-specific toxicity via histopathology and serum biomarkers. Dose-response curves and LD₅₀ calculations guide safe dosing ranges .

Methodological Considerations

- Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers .

- Reaction Optimization : Design-of-experiment (DoE) approaches (e.g., Taguchi methods) optimize temperature, solvent, and catalyst loading .

- Data Validation : Compare experimental NMR shifts with computed values (GIAO-DFT) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.